molecular formula C13H11BrF3NO B8600275 N-(4(5-bromopent-1-yn-1-yl)phenyl)-2,2,2-trifluoroacetamide

N-(4(5-bromopent-1-yn-1-yl)phenyl)-2,2,2-trifluoroacetamide

Cat. No.: B8600275
M. Wt: 334.13 g/mol
InChI Key: NRDLTYKFUUSWKZ-UHFFFAOYSA-N
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Description

N-(4(5-bromopent-1-yn-1-yl)phenyl)-2,2,2-trifluoroacetamide is a useful research compound. Its molecular formula is C13H11BrF3NO and its molecular weight is 334.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H11BrF3NO

Molecular Weight

334.13 g/mol

IUPAC Name

N-[4-(5-bromopent-1-ynyl)phenyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C13H11BrF3NO/c14-9-3-1-2-4-10-5-7-11(8-6-10)18-12(19)13(15,16)17/h5-8H,1,3,9H2,(H,18,19)

InChI Key

NRDLTYKFUUSWKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CCCCBr)NC(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of Intermediate 25 (approximately 10 mmol) in 3-pentanone (200 mL) was treated with lithium bromide (10 eq, 100 mmol). The mixture was heated to reflux for 16 hours, followed by concentration to dryness under reduced pressure. The residue was taken up in ethyl acetate and washed with water. The concentrated organic phase was taken up again in 3-pentanone (200 mL) and heated to reflux for four hours in the presence of lithium bromide (10 eq, 100 mmol). The mixture was concentrated to dryness under reduced pressure. The residue was partitioned between ethyl acetate and water. The organic phase was washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated to dryness under reduced pressure. The crude product was purified via automated flash silica gel chromatography, using a 40 g SiliSep flash column (hexanes/ethyl acetate). Concentration of the desired fractions under reduced pressure provided the title compound as an off-white solid. ES/MS calcd. for C13H12BrF3NO+ 334.0. found m/z=334.1 (M+H)+.
Name
Intermediate 25
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of N-(4-(5-chloropent-1-ynyl)phenyl)-2,2,2-trifluoroacetamide (10 mmol, prepared analogously to Intermediate 39, employing 5-chloropentyne in place of 5-hexyn-1-ol) in 3-pentanone (200 mL) was treated with lithium bromide (10 eq, 100 mmol). The mixture was heated to reflux for 16 hours, followed by concentration to dryness under reduced pressure. The residue was taken up in ethyl acetate and washed with water. The concentrated organic phase was taken up again in 3-pentanone (200 mL) and heated to reflux for four hours in the presence of lithium bromide (10 eq, 100 mmol). The mixture was concentrated to dryness under reduced pressure. The residue was partitioned between ethyl acetate and water. The organic phase was washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated to dryness under reduced pressure. The crude product was purified via automated flash silica gel chromatography, using a 40 g Silicycle SiliSep flash column (hexanes/ethyl acetate). Concentration of the desired fractions under reduced pressure provided the title compound as an off-white solid. ES/MS calcd. for C13H12BrF3NO+ 334.0. Found m/z=334.1 (M+H)+.
Name
N-(4-(5-chloropent-1-ynyl)phenyl)-2,2,2-trifluoroacetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Intermediate 39
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mmol
Type
reactant
Reaction Step Three
Quantity
100 mmol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

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